molecular formula C6H14N2O4S B2947070 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid CAS No. 146511-06-0

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid

Cat. No.: B2947070
CAS No.: 146511-06-0
M. Wt: 210.25
InChI Key: CVSDWRGWBWLCLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid typically involves the reaction of piperazine with ethylene oxide, followed by sulfonation. The general steps are as follows :

    Reaction with Ethylene Oxide: Piperazine is reacted with ethylene oxide to form 4-(2-hydroxyethyl)piperazine.

    Sulfonation: The resulting 4-(2-hydroxyethyl)piperazine is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in crystalline powder form and is subjected to rigorous quality control measures to meet the standards required for biological research .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(2-oxoethyl)-1-piperazinesulfonic acid, while substitution reactions can produce various ethers or esters .

Mechanism of Action

The primary mechanism of action of 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid is its ability to act as a buffer. It maintains a stable pH in biological systems by neutralizing small amounts of acids or bases. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged species, enhancing its buffering capacity . This property is particularly useful in cell culture and biochemical assays, where maintaining a stable pH is crucial .

Biological Activity

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, commonly known as HEPES, is a widely used buffering agent in biological and biochemical research. Its unique properties make it suitable for various applications, particularly in cell culture and molecular biology. This article explores the biological activity of HEPES, highlighting its mechanisms of action, case studies, and relevant research findings.

Overview of HEPES

  • Chemical Formula : C₈H₁₈N₂O₄S
  • Molecular Weight : 238.30 g/mol
  • CAS Number : 7365-45-9
  • Physical Form : White crystalline powder

HEPES is a zwitterionic buffer that maintains a stable pH in biological systems, making it essential for experiments requiring precise pH control.

HEPES functions primarily as a buffering agent, stabilizing pH levels in biological solutions. Its effectiveness is attributed to the following characteristics:

  • pKa Value : The pKa of HEPES is approximately 7.5 at 25°C, which aligns well with physiological pH.
  • Buffering Capacity : HEPES maintains its buffering capacity across a range of temperatures and ionic strengths, making it versatile for various experimental conditions.

Amyloid Plaque Disaggregation

Recent studies have highlighted HEPES's potential in neurobiology, particularly its ability to disaggregate amyloid plaques associated with Alzheimer's disease. In a study conducted by Kim et al. (2021), HEPES was shown to effectively reduce amyloid plaque aggregation:

  • Study Findings :
    • HEPES demonstrated significant disaggregation of amyloid plaques.
    • The sustained-release system of HEPES was confirmed when hybridized with Eudragit S100, allowing for prolonged activity over two weeks .

Case Studies

  • HEPES in Alzheimer's Research
    • A study published in the Bulletin of the Korean Chemical Society detailed the repositioning of HEPES as an amyloid disaggregating agent. This study provided evidence of HEPES's role in mitigating plaque formation, suggesting potential therapeutic applications in Alzheimer's disease management .
  • HEPES in Cell Culture
    • HEPES is extensively used in cell culture media due to its ability to maintain physiological pH levels. Research has shown that cell viability and function are significantly enhanced when cultured in media buffered with HEPES compared to other buffers like phosphate-buffered saline (PBS).

Comparative Analysis

The following table summarizes the key differences between HEPES and other common buffering agents:

Buffering AgentpKa ValueEffective pH RangeApplications
HEPES7.56.8 - 8.2Cell culture, biochemical assays
PBS7.27.0 - 7.4General laboratory use
Bicarbonate6.16.0 - 7.5Physiological studies

Research Findings

HEPES has been extensively studied for its biological activity beyond simple buffering:

  • Antioxidant Properties : Some studies suggest that HEPES may exhibit antioxidant properties, which could protect cells from oxidative stress during experiments.
  • Cell Proliferation : Research indicates that the presence of HEPES can enhance cell proliferation rates in certain cell lines when compared to other buffers .

Q & A

Basic Questions

Q. What are the critical parameters for preparing HEPES buffer in enzymatic assays?

HEPES buffer should be prepared at a concentration of 10–200 mM, adjusted to the target pH (6.8–8.2) using NaOH or HCl. The pKa (7.48–7.55 at 25°C) varies slightly with temperature and ionic strength; for example, at 37°C, the pKa decreases by ~0.015 units per °C . Sterilization via autoclaving is not recommended due to potential degradation; instead, use sterile filtration (0.22 µm). Validate buffer performance by measuring pH before and after experiments, especially in systems sensitive to ionic strength (e.g., ATP-dependent assays) .

Q. How does HEPES compare to other Good’s buffers in cell culture applications?

HEPES is preferred over phosphate or Tris buffers in cell culture due to its minimal metal ion chelation and stability in CO₂-free environments. Its zwitterionic nature reduces cellular toxicity during long-term incubations. For example, in calcium-binding studies with albumin, HEPES showed superior performance compared to TES or MOPS, with no interference in ion-sensitive assays . A comparative table of common buffers:

BufferpKa (25°C)Buffering RangeMetal Interaction
HEPES7.556.8–8.2Low
Tris8.067.5–9.0Moderate (Ca²⁺)
MOPS7.206.5–7.9Low
PIPES6.766.1–7.5High (Fe³⁺)

Q. What are the key considerations for selecting HEPES in protein crystallization?

HEPES is suitable for crystallization at pH 7.0–8.0, where it maintains solubility without precipitating proteins. Its low temperature coefficient (−0.014 pH/°C) ensures minimal pH drift during temperature-controlled experiments. Avoid using HEPES with sulfhydryl-reactive reagents (e.g., iodoacetamide), as its sulfonic group may participate in unintended redox reactions .

Advanced Research Questions

Q. How can HEPES interfere with radical transfer pathways in enzymatic studies?

HEPES may act as a radical scavenger in systems involving reactive oxygen species (ROS). For example, in ribonucleotide reductase assays, HEPES at >50 mM concentrations was shown to quench tyrosyl radicals, potentially skewing activity measurements. To mitigate this, validate buffer compatibility using parallel experiments with phosphate-based buffers and monitor radical intermediates via EPR spectroscopy .

Q. What experimental strategies resolve contradictions in reported pKa values for HEPES?

Discrepancies in pKa values (e.g., 7.48 vs. 7.55) arise from differences in measurement conditions (temperature, ionic strength, and electrode calibration). To standardize:

  • Measure pKa at the experimental temperature using a two-point calibration with NIST-traceable buffers.
  • Account for ionic strength effects using the Davies equation.
  • Reference high-purity HEPES (≥99% titration grade) to avoid impurities affecting results .

Q. How does HEPES stability vary under UV exposure or long-term storage?

HEPES degrades under prolonged UV light (λ < 300 nm), generating peroxides that can oxidize thiol groups in proteins. For photobleaching experiments, replace HEPES with non-UV-sensitive buffers like MOPS. For long-term storage (≥6 months), keep solutions at 4°C in amber bottles and test peroxide levels monthly using ferrous oxidation-xylenol orange (FOX) assays .

Q. What are the implications of HEPES zwitterionic properties in electrophysiology studies?

HEPES’ zwitterionic nature minimizes liquid junction potentials in patch-clamp experiments, improving signal-to-noise ratios. However, at high concentrations (>50 mM), it may weakly interact with lipid bilayers, altering membrane capacitance. Calibrate with intracellular-like solutions (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2) to control for these effects .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on HEPES’ buffering capacity in nucleotide assays?

Some studies report HEPES inhibits DNA polymerases, while others show no effect. This discrepancy may stem from trace metal impurities in commercial HEPES batches. To resolve:

  • Use ultrapure HEPES (e.g., molecular biology grade) treated with Chelex resin to remove divalent cations.
  • Include EDTA (0.1–1 mM) to chelate residual metals, but avoid excess EDTA, which may deplete essential Mg²⁺ .

Q. Methodological Best Practices

  • Purification: Recrystallize HEPES from hot ethanol (70°C) to remove sulfonic acid derivatives .
  • Documentation: Report buffer lot numbers, purity grades, and preparation protocols to ensure reproducibility .

Properties

IUPAC Name

4-(2-hydroxyethyl)piperazine-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O4S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h9H,1-6H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSDWRGWBWLCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146511-06-0
Record name 4-(2-hydroxyethyl)piperazine-1-sulfonic acid
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